N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine
Description
N-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine is a synthetic compound featuring a 1,3-thiazole core substituted with a 3-chlorophenyl group at the 2-position, an acetyl group at the 4-position, and a glycylglycine dipeptide moiety. The glycylglycine chain may improve aqueous solubility compared to simpler analogs, a critical factor in pharmacokinetics .
Properties
Molecular Formula |
C15H14ClN3O4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-[[2-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H14ClN3O4S/c16-10-3-1-2-9(4-10)15-19-11(8-24-15)5-12(20)17-6-13(21)18-7-14(22)23/h1-4,8H,5-7H2,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
MKTOUWKKWPSIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-bromo-1-(3-chlorophenyl)ethanone with thiourea under reflux conditions in ethanol. This reaction yields 2-(3-chlorophenyl)-1,3-thiazole.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form 2-(3-chlorophenyl)-1,3-thiazol-4-yl acetate.
Coupling with Glycine: The acetylated thiazole is coupled with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine.
Addition of Second Glycine Residue: The final step involves the addition of a second glycine residue to the compound using similar coupling conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitro groups, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
- Positional Isomers: Cl-4AS-1 (N-(2-chlorophenyl)-1,4a,6a-trimethyl-2-oxo-...carboxamide) contains a 2-chlorophenyl group instead of 3-chlorophenyl. Positional isomerism affects steric and electronic interactions; the 3-chloro derivative may exhibit distinct binding profiles due to altered substituent orientation .
Heterocyclic Modifications :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (20) (EP3348550A1) substitutes the thiazole with a benzothiazole ring and adds a trifluoromethyl group. The benzothiazole extension may improve π-π stacking, while the electron-withdrawing CF₃ group could alter metabolic stability .
- N-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine (CAS 1010874-63-1) replaces 3-chlorophenyl with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy group’s electronegativity may enhance receptor affinity compared to chloro derivatives .
Functional Group Modifications
- Glycylglycine vs. Simpler Moieties: [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS 690632-12-3) lacks the glycylglycine chain, reducing solubility (mp 203–204°C for the hydrochloride salt vs. likely lower mp for the glycylglycine analog). N-(6-Methoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (22) (EP3348550A1) replaces glycylglycine with a methoxybenzothiazole group. Methoxy substituents can enhance metabolic resistance but reduce solubility compared to polar peptide chains .
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